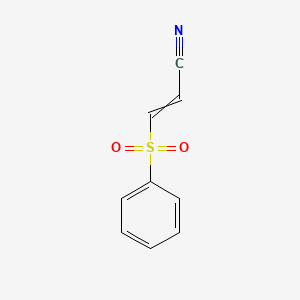

3-(Phenylsulfonyl)prop-2-enenitrile

Descripción general

Descripción

3-(Phenylsulfonyl)prop-2-enenitrile is an organic compound characterized by the presence of a phenylsulfonyl group attached to a prop-2-enenitrile moiety. This compound is known for its electron-deficient nature, making it a valuable intermediate in various chemical reactions, particularly in the synthesis of β-substituted α,β-unsaturated nitriles .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)prop-2-enenitrile typically involves the reaction of phenylsulfonyl chloride with acrylonitrile in the presence of a base. One common method is as follows:

Reactants: Phenylsulfonyl chloride and acrylonitrile.

Base: Sodium hydroxide or potassium carbonate.

Solvent: Tetrahydrofuran or dichloromethane.

Temperature: Room temperature to 50°C.

Reaction Time: Several hours to overnight.

The reaction proceeds via nucleophilic substitution, where the phenylsulfonyl chloride reacts with acrylonitrile to form the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Análisis De Reacciones Químicas

Types of Reactions

3-(Phenylsulfonyl)prop-2-enenitrile undergoes various chemical reactions, including:

Nucleophilic Addition: Reacts with nucleophiles such as amines, alcohols, and thiols to form β-substituted α,β-unsaturated nitriles.

Cycloaddition: Participates in Diels-Alder reactions with dienes to form cycloadducts.

Elimination: Undergoes base-catalyzed elimination to yield α,β-unsaturated nitriles.

Common Reagents and Conditions

Nucleophiles: Pyrrolidine, thiols, alcohols.

Bases: Potassium tert-butoxide, sodium hydroxide.

Solvents: Tetrahydrofuran, dichloromethane.

Temperature: Room temperature to 80°C.

Major Products

β-Substituted α,β-Unsaturated Nitriles: Formed via nucleophilic addition.

Cycloadducts: Result from Diels-Alder reactions.

α,β-Unsaturated Nitriles: Produced through elimination reactions.

Aplicaciones Científicas De Investigación

3-(Phenylsulfonyl)prop-2-enenitrile is utilized in various scientific research applications:

Mecanismo De Acción

The mechanism of action of 3-(Phenylsulfonyl)prop-2-enenitrile involves its electron-deficient alkene moiety, which makes it highly reactive towards nucleophiles. The compound acts as a Michael acceptor, facilitating nucleophilic addition reactions. In Diels-Alder reactions, it serves as a dienophile, reacting with dienes to form cycloadducts.

Comparación Con Compuestos Similares

Similar Compounds

3-(Phenylsulfonyl)prop-2-enoic acid: Similar structure but with a carboxylic acid group instead of a nitrile.

3-(Phenylsulfonyl)prop-2-enamide: Contains an amide group in place of the nitrile.

3-(Phenylsulfonyl)prop-2-enol: Features a hydroxyl group instead of the nitrile.

Uniqueness

3-(Phenylsulfonyl)prop-2-enenitrile is unique due to its nitrile group, which imparts distinct reactivity compared to its analogs. The nitrile group enhances its electron-deficient nature, making it a versatile intermediate in various chemical reactions .

Actividad Biológica

3-(Phenylsulfonyl)prop-2-enenitrile, also known as (E)-3-phenylsulfonylprop-2-enenitrile, is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound features a sulfonyl group attached to a phenyl ring and a nitrile functional group. Its molecular formula is C₉H₈N₁O₂S, with a molecular weight of approximately 196.23 g/mol. The compound exists primarily in the E configuration, which influences its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₈N₁O₂S |

| Molecular Weight | 196.23 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Research indicates that this compound exhibits biological activity through various mechanisms, including:

- Enzyme Inhibition : The sulfonyl moiety may interact with active sites of enzymes, inhibiting their function.

- Receptor Modulation : The compound can act as a ligand for specific receptors, influencing signaling pathways within cells.

Anticancer Activity

Studies have shown that this compound possesses anticancer properties. It has been reported to induce apoptosis in certain cancer cell lines by activating caspase pathways, which are crucial for programmed cell death.

Case Study: Anticancer Effects on Breast Cancer Cells

In a study involving breast cancer cell lines, treatment with varying concentrations of this compound resulted in:

- Dose-dependent reduction in cell viability.

- Increased levels of apoptotic markers , indicating the compound's potential as an anticancer agent.

Table 2: Effects on Cell Viability

| Concentration (µM) | Cell Viability (%) | Apoptotic Markers (Caspase Activation) |

|---|---|---|

| 0 | 100 | Baseline |

| 10 | 85 | Low |

| 50 | 60 | Moderate |

| 100 | 30 | High |

Synthetic Applications

The compound's synthetic versatility allows it to serve as a building block in organic synthesis. Its ability to undergo Diels-Alder reactions makes it valuable for creating complex molecular architectures.

Diels-Alder Reactivity

This compound has been shown to participate in Diels-Alder reactions with various dienophiles, yielding products with moderate regioselectivity. This reactivity is crucial for developing novel compounds with potential therapeutic effects.

Table 3: Diels-Alder Reaction Outcomes

| Dienophile | Product Yield (%) | Regioselectivity |

|---|---|---|

| Maleic Anhydride | 75 | Moderate |

| Fumarate | 65 | High |

Propiedades

IUPAC Name |

3-(benzenesulfonyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S/c10-7-4-8-13(11,12)9-5-2-1-3-6-9/h1-6,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYULCLGNLSTLFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C=CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073257 | |

| Record name | 2-Propenenitrile, 3-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1424-51-7 | |

| Record name | 2-Propenenitrile, 3-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.